Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H12FNO3 and its molecular weight is 249.241. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
- Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives have shown promising results in antibacterial applications. For example, a study by Goueffon et al. (1981) on a similar compound, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1589 R.B.), demonstrated its effectiveness as a broad antibacterial agent in experimental infections, suggesting potential use in systemic infections (Goueffon et al., 1981). This indicates the potential of this compound in similar applications due to its structural similarities.
Mechanism of Action
Target of Action
It is structurally similar to fluoroquinolones , a class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, and by extension possibly Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, inhibit bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the unwinding of bacterial DNA, which is necessary for replication and transcription . As a result, the bacteria cannot reproduce or function properly, leading to their death .
Biochemical Pathways
Fluoroquinolones are known to interfere with the dna replication pathway in bacteria by inhibiting dna gyrase and topoisomerase iv . This leads to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
Fluoroquinolones, which are structurally similar, are generally well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys .
Result of Action
Fluoroquinolones, which are structurally similar, cause the death of bacteria by inhibiting key enzymes involved in dna replication .
Future Directions
The future directions of research on fluoroquinolones could involve further structural modifications to improve their antimicrobial properties and expand their range of biological activity . Additionally, the formation of complexes of fluoroquinolones with metals and their applications could be explored .
Properties
IUPAC Name |
ethyl 6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-18-13(17)10-7-15(2)11-5-4-8(14)6-9(11)12(10)16/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXCHTFXKNKKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.